molecular formula C27H21N5O3S B430607 N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide CAS No. 292064-98-3

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide

Cat. No.: B430607
CAS No.: 292064-98-3
M. Wt: 495.6g/mol
InChI Key: NAZFWHXRWCRTJR-UHFFFAOYSA-N
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Description

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide is a complex organic compound belonging to the class of aromatic anilides. These compounds are characterized by the presence of an anilide group, where the carboxamide group is substituted with an aromatic ring.

Preparation Methods

The synthesis of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. Common reagents used in the synthesis include pyrimidine derivatives, sulfonyl chlorides, and quinoline carboxylic acids. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling reactions .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell growth and proliferation.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell signaling and growth. For example, it may target tyrosine kinases, which play a crucial role in the regulation of cell division and survival. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote abnormal cell growth, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenylquinoline-4-carboxamide can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in their specific functional groups and substituents. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-2-phenylquinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N5O3S/c1-18-15-16-28-27(29-18)32-36(34,35)21-13-11-20(12-14-21)30-26(33)23-17-25(19-7-3-2-4-8-19)31-24-10-6-5-9-22(23)24/h2-17H,1H3,(H,30,33)(H,28,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZFWHXRWCRTJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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